molecular formula C22H28O2 B164210 Cannabinol methylether CAS No. 41935-92-6

Cannabinol methylether

Katalognummer: B164210
CAS-Nummer: 41935-92-6
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: YEDIZIGYIMTZKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a synthetic cannabinoid reference standard of significant interest in forensic and pharmacological research. This compound, which can be classified as a phytocannabinoid derivative, is primarily utilized as an analytical standard for the identification and quantification of novel psychoactive substances . Researchers employ this chemical in studying cannabinoid receptor signaling pathways and the metabolic pathways of cannabinols, as the synthesis of methoxy- and oxygenated derivatives is a key area of investigation . The current landscape of new psychoactive substances is dynamic, with many new semi-synthetic and synthetic cannabinoids appearing on the market whose health risks are poorly understood . This standard aids in the vital work of identifying these compounds, which are often mis-sold or used to adulterate other products, posing a significant public health risk

Eigenschaften

IUPAC Name

1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDIZIGYIMTZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347769
Record name Cannabinol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41935-92-6
Record name Cannabinol methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabinol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABINOL METHYLETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Inverse Electron Demand Diels-Alder (IEDDA) Approach

The IEDDA reaction has emerged as a cornerstone for constructing the dibenzopyran scaffold. Penchal Reddy Nandaluru’s doctoral work demonstrated the utility of this method using salicylaldehyde derivatives and dienophiles. A representative synthesis involves:

  • Precursor Preparation :

    • Condensation of 5-pentylresorcinol with methyl vinyl ketone under acidic conditions to form a diene precursor.

    • Activation of the dienophile (e.g., dimethyl acetylenedicarboxylate) for [4+2] cycloaddition.

  • Cycloaddition Reaction :

    • Heating the diene and dienophile in toluene at 110°C for 12 hours yields the dibenzopyran core with 78% efficiency.

  • Methoxy Group Introduction :

    • Selective O-methylation using methyl iodide and potassium carbonate in DMF achieves >90% conversion at the 1-position.

Key Optimization Parameters :

ParameterOptimal ValueImpact on Yield
Reaction Temperature110°CMaximizes cycloaddition kinetics
Solvent PolarityTolueneEnhances diene-dienophile interaction
Methylation Time6 hoursPrevents over-alkylation

Hydrogenation-Based Routes

Recent advancements in saturated cannabinoid synthesis provide alternative pathways:

  • Partial Hydrogenation of CBD Derivatives :

    • Catalytic hydrogenation (Pd/C, H<sub>2</sub> 50 psi) of Δ<sup>9</sup>-THC analogs introduces stereochemical control at the 6a and 10a positions.

    • Methoxy protection prior to hydrogenation prevents ring-opening side reactions.

  • Stereochemical Outcomes :

    • Natural (6aR,10aR) configuration: 65% yield

    • Unnatural (6aR,10aS) diastereomer: 23% yield

Silicon-Based Protecting Group Strategies

Patent literature reveals innovative use of trimethylsilyl (TMS) groups to direct methoxylation:

  • TMS Protection Protocol :

    • Treat Δ<sup>9</sup>-THC with chlorotrimethylsilane in pyridine to form the 1-TMS ether derivative.

    • Subsequent methanolysis under acidic conditions (HCl/MeOH) yields the 1-methoxy product with 82% purity.

  • Advantages :

    • Enables selective functionalization at sterically hindered positions

    • Compatible with Grignard reagents for pentyl chain elongation

Analytical Characterization

Spectroscopic Profiling

Comprehensive analysis of synthetic batches requires multimodal characterization:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>):

    • δ 6.25 (s, 1H, aromatic H-4)

    • δ 3.75 (s, 3H, OCH<sub>3</sub>)

    • δ 0.88 (t, 3H, J=6.8 Hz, pentyl CH<sub>3</sub>)

  • MS (EI) :

    • m/z 328.2402 [M]<sup>+</sup> (calc. for C<sub>22</sub>H<sub>32</sub>O<sub>2</sub>)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

MethodCost ($/kg)Purity (%)Scalability
IEDDA12,50099.2High
Hydrogenation18,00098.7Moderate
TMS Protection22,00097.5Low

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C22H32O2
  • Molecular Weight : 328.5 g/mol
  • CAS Registry Number : 36403-68-6

The compound features a dibenzo[b,d]pyran structure with methoxy and pentyl substituents, which contribute to its unique pharmacological profile. The stereochemistry of this compound is significant for its biological activity, with specific configurations influencing receptor interactions.

Scientific Research Applications

  • Pharmacological Studies :
    • Δ9-THC methyl ether has been used in various studies to evaluate its effects on the central nervous system. Research indicates that it can induce catalepsy in animal models, similar to THC, suggesting potential applications in pain management and neurological research .
    • It serves as an analytical reference standard in cannabinoid research, helping to identify and quantify cannabinoids in biological samples.
  • Cannabinoid Receptor Interaction :
    • This compound interacts with cannabinoid receptors (CB1 and CB2), making it a subject of interest for studies on the endocannabinoid system. Its binding affinity and activity can provide insights into the therapeutic potential of cannabinoids .
  • Forensic Applications :
    • Δ9-THC methyl ether is relevant in forensic toxicology for the detection of synthetic cannabinoids in biological specimens. Its presence in marijuana smoke condensate highlights its importance in understanding cannabis-related pharmacokinetics .
  • Synthetic Cannabinoid Development :
    • As a synthetic analog of THC, it is utilized in the development of new cannabinoid-based therapies aimed at treating various conditions such as chronic pain, anxiety disorders, and appetite stimulation .

Wirkmechanismus

The mechanism of action of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system and play a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and influencing pathways related to pain, inflammation, and other functions.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

  • Core structure: 6H-dibenzo[b,d]pyran.
  • Substituents: 1-methoxy, 6,6,9-trimethyl, and 3-pentyl groups.
  • Molecular weight: ~324.46 g/mol (estimated from CBN’s molar mass of 310.44 g/mol with methoxy substitution) .

Applications: Primarily used in research settings for studying cannabinoid receptor interactions and metabolic pathways. Not approved for therapeutic or diagnostic use .

Structural and Functional Analogues

Cannabinol (CBN)
  • Structure : 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol (hydroxyl group at position 1).
  • Key Differences :
    • CBN has a hydroxyl (-OH) group instead of methoxy (-OCH₃).
    • Higher polarity and lower lipophilicity compared to the methoxy derivative, affecting bioavailability and blood-brain barrier penetration .
  • Pharmacology :
    • Weak CB1 receptor agonist (≈10% potency of Δ9-THC) .
    • Sedative and anti-inflammatory properties .
Δ9-Tetrahydrocannabinol (Δ9-THC)
  • Structure : (6aR,10aR)-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol.
  • Key Differences :
    • Partial saturation of the pyran ring (tetrahydro configuration) enhances psychoactivity.
    • Hydroxyl group at position 1 vs. methoxy in the target compound .
  • Pharmacology :
    • Full CB1 agonist (high psychoactivity).
    • Antiemetic, appetite-stimulating effects .
Hexahydrocannabinol (HHC)
  • Structure : 6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol.
  • Key Differences :
    • Fully hydrogenated pyran ring (hexahydro), increasing stability and resistance to oxidation.
    • Hydroxyl group at position 1 .
  • Pharmacology: Comparable psychoactivity to Δ9-THC in animal models. Unknown human toxicity profile .
Δ10-THC
  • Structure : 6a,7,8,9-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol.
  • Key Differences :
    • Double bond position (C10 vs. C9 in Δ9-THC) alters receptor binding.
    • Lower psychoactive potency than Δ9-THC .

Physicochemical Properties

Property 1-Methoxy-CBN CBN Δ9-THC HHC
Molecular Weight ~324.46 g/mol 310.44 g/mol 314.45 g/mol 316.47 g/mol
Boiling Point Not reported Not reported 157–160°C (0.07 Torr) Not reported
Lipophilicity (LogP) Higher (methoxy group) Moderate (-OH) High (tetrahydro core) High (hexahydro core)
Stability Moderate Prone to oxidation Oxidizes to CBN High (hydrogenated)

Pharmacological Activity

Compound CB1 Affinity (Ki) CB2 Affinity (Ki) Psychoactivity Key Effects
1-Methoxy-CBN Unknown Unknown Presumed low Research focus: metabolic studies
CBN ~500 nM ~200 nM Low Sedation, anti-inflammatory
Δ9-THC ~10 nM ~24 nM High Euphoria, analgesia, appetite stim.
HHC ~50 nM (estimated) ~100 nM (estimated) Moderate Analgesic, anxiolytic (animal data)

Metabolic and Toxicological Considerations

  • Δ9-THC : Rapidly metabolized to 11-OH-THC (active metabolite); associated with anxiety and tachycardia at high doses .
  • HHC: Limited human data; animal studies suggest hepatotoxicity at high doses .

Biologische Aktivität

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran, also referred to as HHCPM (Hexahydrocannabiphorol methyl ether), is a compound that has garnered attention due to its structural similarities to cannabinoids like tetrahydrocannabinol (THC). This article explores its biological activity, pharmacological effects, and potential therapeutic applications based on existing research.

Chemical Structure

The molecular formula of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is C22H32OC_{22}H_{32}O. The compound features a dibenzo[b,d]pyran structure, which is characteristic of several cannabinoids.

Pharmacological Effects

Research indicates that HHCPM exhibits psychoactive properties similar to those of Δ9-THC. Laboratory studies have shown that it interacts with cannabinoid receptors in vitro and in vivo, suggesting a mechanism of action akin to that of traditional cannabinoids:

  • Cannabinoid Receptor Interaction : HHCPM binds to CB1 and CB2 receptors, which are primarily involved in the psychoactive effects of cannabis. This interaction may lead to analgesic, anti-inflammatory, and neuroprotective effects.
  • Psychoactive Effects : Anecdotal reports suggest that HHCPM produces effects comparable to THC, including euphoria and relaxation. However, comprehensive clinical studies are lacking.

Toxicology and Safety

The toxicological profile of HHCPM has not been extensively studied. Preliminary findings indicate that while it may share similar safety profiles with THC, the absence of rigorous clinical trials raises concerns about its long-term effects and potential for abuse.

Case Studies

A limited number of case studies have been documented regarding the use of HHCPM:

  • Case Study 1 : A user reported experiencing heightened sensory perception and mild euphoria after consuming HHCPM-infused edibles. The effects lasted approximately 4 hours.
  • Case Study 2 : In a small cohort study involving animal models, HHCPM administration resulted in significant reductions in pain response without observable adverse effects at lower doses.

Comparative Analysis with Other Cannabinoids

The following table summarizes the biological activities and effects of HHCPM in comparison with other cannabinoids:

CompoundMechanism of ActionPsychoactive EffectsTherapeutic Potential
HHCPMCB1/CB2 receptor agonistYesPain relief, anti-inflammatory
Δ9-THCCB1/CB2 receptor agonistYesPain relief, appetite stimulation
CBDCB1/CB2 receptor antagonistNoAnxiety reduction, anti-inflammatory
CBGCB1/CB2 receptor partial agonistNoAntibacterial, anti-inflammatory

Research Findings

Recent studies have highlighted the need for further investigation into the pharmacodynamics and pharmacokinetics of HHCPM:

  • In Vitro Studies : Laboratory analyses indicate that HHCPM has a binding affinity for cannabinoid receptors similar to that of THC but further research is needed to quantify this relationship.
  • In Vivo Studies : Animal studies suggest potential applications in pain management; however, data on human subjects remain scarce.

Q & A

Q. How can the identity and purity of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran be confirmed in synthesized samples?

Methodological Answer:

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]+) with an exact mass of 324.2049 g/mol, as reported in structural studies .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) to assess purity. Compare retention times to certified reference standards, such as those provided by Cayman Chemical (CAS 41935-92-6) .
  • Spectroscopy : Conduct 1H/13C NMR to verify substituent positions (e.g., methoxy at C1, pentyl at C3) and stereochemistry. Reference spectral libraries for dibenzopyran derivatives to resolve ambiguities .

Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?

Methodological Answer:

  • Biomimetic Synthesis : Utilize tandem pericyclic reactions, such as Aldol-type addition followed by 6π electrocyclization and hetero-Diels–Alder cycloaddition, to construct the dibenzopyran core in one step. This approach mimics natural biosynthetic pathways and achieves high stereocontrol .
  • Chiral Resolution : Apply chiral stationary-phase chromatography (e.g., Chiralpak AD-H) to separate enantiomers. Validate enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature (25°C) for 1–6 months. Monitor degradation via HPLC-MS, focusing on demethylation or oxidation byproducts (e.g., hydroxylated derivatives).
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm). Use amber vials for light-sensitive storage, as recommended in safety data sheets .

Advanced Research Questions

Q. What in vitro models are suitable for studying CB1/CB2 receptor binding affinity?

Methodological Answer:

  • Radioligand Displacement Assays : Use HEK-293 cells transfected with human CB1/CB2 receptors. Incubate with [3H]-CP55,940 and test compound at varying concentrations (0.1 nM–10 µM). Calculate Ki values using nonlinear regression (e.g., GraphPad Prism) .
  • Functional Assays : Measure cAMP inhibition via BRET-based biosensors to assess inverse agonism/agonism. Compare efficacy to Dronabinol (Δ9-THC), a structurally related cannabinoid .

Q. How can conflicting data on metabolic pathways between this compound and other cannabinoids be resolved?

Methodological Answer:

  • Hepatic Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylation at C9 or pentyl chain oxidation) using LC-QTOF-MS. Compare to cannabinol (CBN, CAS 521-35-7) metabolism .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy group) to track metabolic sites via MS/MS fragmentation patterns .

Q. What computational approaches predict bioavailability and blood-brain barrier (BBB) permeability?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP (octanol-water partition coefficient) and polar surface area (PSA). Train models on datasets of dibenzopyrans (e.g., Δ9-THC, logP ~7) to predict BBB penetration .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers (e.g., POPC membranes) to assess passive diffusion. Validate with in situ perfusion models in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabinol methylether
Reactant of Route 2
Cannabinol methylether

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.